N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

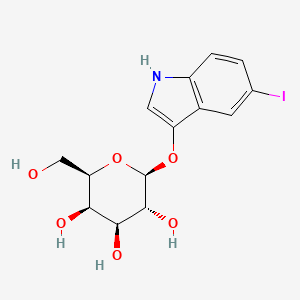

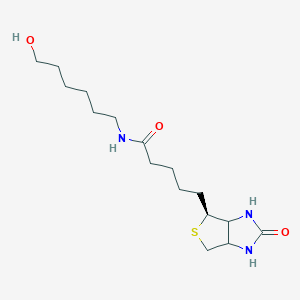

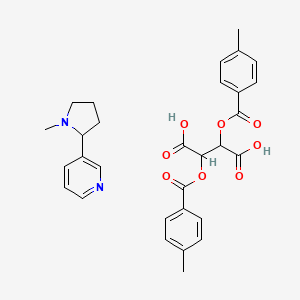

N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester (NBLVLNHSE) is an organic compound with a wide range of applications in the laboratory and in scientific research. NBLVLNHSE is a derivative of leucine, a branched-chain amino acid, and is used as a linker molecule in the synthesis of peptides and other molecules. It is also used in the development of peptide-based drugs and other biomolecules. NBLVLNHSE is a versatile compound that has been used in a variety of laboratory experiments and scientific research.

Scientific Research Applications

Application in Chemistry: N-Boc Protection of Amines

Summary of the Application

“N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester” is used in the field of chemistry for the N-Boc protection of amines . This process is crucial due to the presence of amine groups in various biologically active compounds . The tert-butoxycarbonyl (Boc) group is widely used for the protection of amine among various protecting groups .

Methods of Application

The N-Boc protection is achieved under ultrasound irradiation in a short reaction time at room temperature . This method is described as a green and simple approach for the N-Boc protection on structurally diverse amines . The main advantages of this procedure are its mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances .

Results or Outcomes

The result of this application is the selective N-Boc protection of amines, which was achieved in excellent isolated yield . The N-Boc group is extremely stable toward catalytic hydrogenolysis and resistant to basic and nucleophilic conditions . Its labile nature under several chemical transformations is also noted .

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O7/c1-11(2)10-13(18(27)30-23-14(24)8-9-15(23)25)21-17(26)16(12(3)4)22-19(28)29-20(5,6)7/h11-13,16H,8-10H2,1-7H3,(H,21,26)(H,22,28)/t13?,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBQOJZFQOOYKN-VYIIXAMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-L-valinyl-L-leucinyl N-Hydroxysuccinimide Ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.